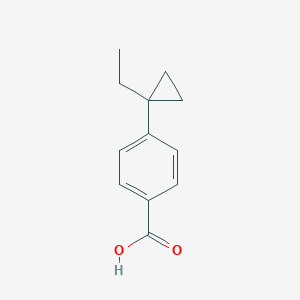![molecular formula C10H8Br2N4O2S B2707372 2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol CAS No. 468755-27-3](/img/structure/B2707372.png)
2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol is an organobromine compound With its multifaceted structure incorporating bromine atoms, a triazole moiety, and a phenolic group, this compound has intriguing chemical properties
準備方法
Synthetic Routes and Reaction Conditions: This can be achieved using bromine or N-bromosuccinimide in an organic solvent like dichloromethane under controlled temperature conditions
Industrial Production Methods: : Industrial methods may leverage cost-effective and scalable approaches. Continuous flow reactors and microwave-assisted synthesis can increase yield and reduce reaction times. The purification processes, including crystallization and chromatography, ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : The imine group can be reduced to an amine under hydrogenation conditions.
Substitution: : Halogen atoms in the benzene ring can be replaced via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
Oxidized derivatives: .
Aminated products: .
Substituted aromatic compounds: .
科学的研究の応用
Chemistry: : In synthetic organic chemistry, this compound is used as a building block for more complex molecules, particularly in the design of brominated drugs and bioactive molecules.
Biology: : Studies have explored its potential as an enzyme inhibitor due to the triazole ring, which is known to interact with biological targets.
Medicine: : It is being researched for its antimicrobial and anticancer properties. The presence of the phenolic and brominated moieties suggests it may interact with cellular pathways in unique ways.
Industry: : In material science, its unique structure makes it a candidate for the development of novel polymers and resins with specific desirable properties.
作用機序
The compound’s effects are often mediated through its ability to interact with biological macromolecules. The triazole ring can bind to enzyme active sites, potentially inhibiting their activity. The brominated phenol may engage in halogen bonding with targets, altering their function or stability. The exact pathways and molecular targets depend on the specific application and are often a subject of detailed biochemical studies.
類似化合物との比較
Comparison with Other Compounds: : Compounds like 2,4-dichloro-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol share structural similarities but differ in their halogen substituents, leading to different chemical reactivities and biological activities
List of Similar Compounds
2,4-Dichloro-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
2,4-Difluoro-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
2,4-Diiodo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
特性
IUPAC Name |
4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N4O2S/c1-4-14-15-10(19)16(4)13-3-5-2-6(11)9(18)7(12)8(5)17/h2-3,17-18H,1H3,(H,15,19)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNMBBUKLLJTET-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2707290.png)
![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)
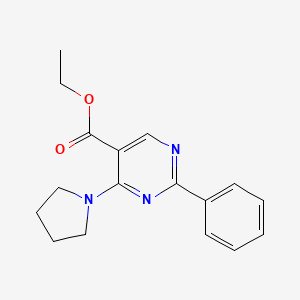
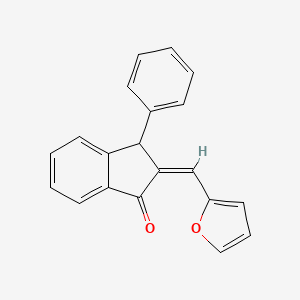

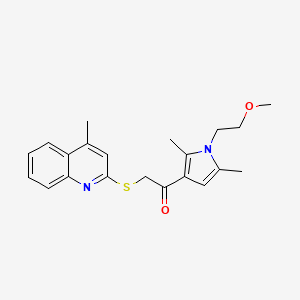
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2707300.png)

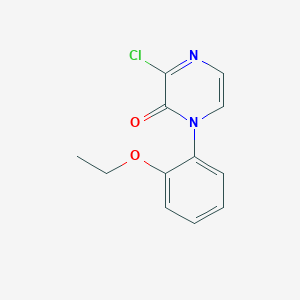
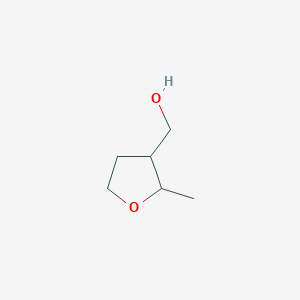

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)
![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)
